Fluoromalonaldehyde
Description
Fluoromalonaldehyde (propanedial with a fluorine substituent) is a fluorinated derivative of malonaldehyde, characterized by the presence of a fluorine atom attached to the central carbon of the three-carbon dialdehyde structure. Its molecular formula is C₃H₃FO₂, with a molecular weight of 94.05 g/mol (estimated based on malonaldehyde’s molecular weight of 72.07 g/mol and fluorine’s atomic mass). The fluorine atom significantly alters its electronic and steric properties compared to non-halogenated or other halogenated analogs. This compound serves as a key intermediate in synthesizing fluorinated heterocycles, such as fluoropyrimidines and fluoropyrazoles, which exhibit anticancer, antibacterial, and antineoplastic activities . Its acetals are precursors to alkyl fluoromalonates, which are critical in amino acid synthesis and fluorouracil production .
Properties
CAS No. |
35441-52-2 |
|---|---|
Molecular Formula |
C3H3FO2 |
Molecular Weight |
90.05 g/mol |
IUPAC Name |
2-fluoropropanedial |
InChI |
InChI=1S/C3H3FO2/c4-3(1-5)2-6/h1-3H |
InChI Key |
RWXXZBHAXXHXLC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromalonaldehyde can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde using fluorinating agents such as diethylaminosulfur trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: Fluoromalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Fluoromalonaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which fluoromalonaldehyde exerts its effects involves its high reactivity, allowing it to form covalent adducts with biological macromolecules. This reactivity is harnessed in various applications, such as enzyme inhibition and metabolic pathway studies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Malonaldehydes
Key Findings:
Electronegativity and Reactivity :
- Fluorine’s high electronegativity in this compound enhances hydrogen-bonding capabilities, making it more polar than its chloro- or bromo- analogs. This property is critical in biological interactions, such as enzyme binding .
- Bromomalonaldehyde’s bromine atom is more polarizable, favoring nucleophilic substitution reactions, whereas fluorine’s small size and strong C-F bond limit such reactivity .
Thermodynamic Stability :
- This compound exhibits greater thermal stability compared to bromomalonaldehyde due to the stronger C-F bond (bond dissociation energy ~485 kJ/mol vs. C-Br ~285 kJ/mol) .
Biological Activity: this compound-derived heterocycles (e.g., 4-fluoropyrazole) show enhanced bioavailability and metabolic stability compared to non-fluorinated analogs, attributed to fluorine’s resistance to oxidative metabolism . In contrast, bromomalonaldehyde adducts are associated with genotoxicity risks due to bromine’s propensity to form DNA crosslinks .
Comparison with Non-Malonaldehyde Fluorinated Aldehydes
This compound can also be compared to aromatic fluorinated aldehydes, such as 2-fluoro-4-(trifluoromethoxy)benzaldehyde and 1-fluoro-2-naphthaldehyde , though these differ in backbone structure.
Table 2: Comparison with Aromatic Fluorinated Aldehydes
Key Findings:
- Reactivity : Aliphatic this compound undergoes cyclocondensation more readily than aromatic analogs due to its flexible backbone, enabling diverse heterocycle formation .
- Applications : Aromatic fluorinated aldehydes are preferred in materials science (e.g., liquid crystals), while this compound excels in medicinal chemistry due to its role in bioactive molecule synthesis .
Biological Activity
Fluoromalonaldehyde is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to a malonaldehyde backbone. Its chemical structure can be represented as follows:
This structure allows for various chemical interactions, making it a candidate for further biological studies.
Mechanisms of Biological Activity
-
Reactivity with Biological Molecules :
This compound has been shown to react with nucleophiles, such as amino acids and nucleotides, potentially leading to the formation of adducts that may disrupt normal biological processes. For instance, it can form adducts with guanine nucleosides, which could interfere with DNA replication and transcription processes . -
Toxicity Profile :
Recent studies have indicated that degradation products of this compound, such as fluoroacetaldehyde, may exhibit increased toxicity. These degradation products have been linked to cardiac toxicity in patients receiving certain chemotherapy regimens . Understanding the stability and degradation pathways of this compound is crucial for assessing its safety in clinical applications. -
Anticancer Properties :
The compound has been investigated for its potential use in cancer therapy. Its ability to form reactive intermediates could be leveraged for targeted therapies against cancer cells. However, the associated toxicity must be carefully managed to avoid adverse effects on healthy tissues.
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Cardiac Toxicity in Chemotherapy :
A study highlighted the potential risks associated with this compound as a degradation product in 5-fluorouracil treatments. It was suggested that small quantities of this compound could contribute to increased cardiac toxicity observed in patients receiving high doses of 5-FU . -
Adduct Formation Studies :
Research conducted on the reaction of this compound with guanine nucleosides demonstrated the formation of stable adducts. These findings raise concerns about the mutagenic potential of this compound and its derivatives, necessitating further investigation into their long-term effects on cellular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
